molecular formula C9H10INO2 B15329384 Ethyl 4-iodo-5-methylpicolinate

Ethyl 4-iodo-5-methylpicolinate

Cat. No.: B15329384
M. Wt: 291.09 g/mol
InChI Key: RPVRWMMLVUSVRN-UHFFFAOYSA-N
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Description

Ethyl 4-iodo-5-methylpicolinate is a halogenated picolinate ester characterized by an iodine substituent at the 4-position and a methyl group at the 5-position of the pyridine ring. This compound is primarily utilized in medicinal chemistry and organic synthesis as a versatile intermediate. Its iodine substituent enhances electrophilicity, enabling participation in cross-coupling reactions (e.g., Suzuki-Miyaura), while the ethyl ester group improves solubility in organic solvents compared to free carboxylic acids. However, structural analogs (e.g., ethyl 4-chloro-5-methylpicolinate) provide indirect insights into its reactivity and properties .

Properties

Molecular Formula

C9H10INO2

Molecular Weight

291.09 g/mol

IUPAC Name

ethyl 4-iodo-5-methylpyridine-2-carboxylate

InChI

InChI=1S/C9H10INO2/c1-3-13-9(12)8-4-7(10)6(2)5-11-8/h4-5H,3H2,1-2H3

InChI Key

RPVRWMMLVUSVRN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC=C(C(=C1)I)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-iodo-5-methylpicolinate can be synthesized through various methods. One common approach involves the iodination of 5-methylpicolinic acid followed by esterification with ethanol. The reaction typically requires the presence of a catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound often involves large-scale iodination and esterification processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-iodo-5-methylpicolinate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Sodium azide, potassium cyanide, and other nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Potassium permanganate, chromium trioxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

    Substitution: Formation of azido or cyano derivatives.

    Oxidation: Conversion to 4-iodo-5-methylpicolinic acid.

    Reduction: Formation of 4-iodo-5-methylpicolinyl alcohol.

Mechanism of Action

The mechanism of action of ethyl 4-iodo-5-methylpicolinate involves its interaction with specific molecular targets and pathways. For instance, its iodine moiety can participate in halogen bonding, influencing the compound’s binding affinity to biological targets. Additionally, the ester group can undergo hydrolysis, releasing the active picolinic acid derivative, which may interact with enzymes or receptors involved in metabolic pathways .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Weight (g/mol) Halogen Substituent Ester Group Key Similarity Score* Key Differences/Applications
This compound 307.12 Iodine (4-position) Ethyl High reactivity in coupling reactions; iodine enhances leaving-group potential.
Ethyl 4-chloro-5-methylpicolinate 229.67 Chlorine (4-position) Ethyl 0.97 Lower molecular weight; less reactive in nucleophilic substitutions compared to iodine analog.
Mthis compound 293.09 Iodine (4-position) Methyl Smaller ester group may reduce solubility in non-polar solvents; discontinued commercial availability .
4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol 185.63 Chlorine (4-position) 0.82 Non-ester derivative; fused cyclopentane ring alters steric and electronic properties.

*Similarity scores derived from structural and functional overlap using cheminformatics tools (e.g., Tanimoto index).

Physicochemical Properties

  • Boiling Point and Solubility: this compound’s larger molecular weight (307.12 g/mol) and iodine substituent likely increase its melting point compared to chloro analogs (e.g., 229.67 g/mol for ethyl 4-chloro-5-methylpicolinate). The ethyl ester group improves lipophilicity, making it preferable for reactions requiring non-aqueous media.
  • Stability : Iodo compounds are typically photosensitive and require storage in amber vials, whereas chloro analogs are more stable under ambient conditions .

Research Findings and Industrial Relevance

  • Medicinal Chemistry: this compound serves as a precursor for bioactive molecules. For example, 4-aminophenoxy derivatives of picolinamides (e.g., 4-(4-aminophenoxy)-N-methylpicolinamide) are intermediates in kinase inhibitor synthesis .
  • Agricultural Applications: Halogenated picolinates are explored for antifungal activity.

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